molecular formula C15H21N5S B12934330 9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine CAS No. 63193-76-0

9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine

Cat. No.: B12934330
CAS No.: 63193-76-0
M. Wt: 303.4 g/mol
InChI Key: HVMNAXGNDBUEDE-UHFFFAOYSA-N
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Description

9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine is a compound belonging to the purine class of organic molecules. Purines are heterocyclic aromatic compounds that play crucial roles in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA. This specific compound features a cyclopentyl group and a cyclopentylsulfanyl group attached to the purine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the cyclopentyl and cyclopentylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the cyclopentylsulfanyl group, yielding a simpler purine derivative.

    Substitution: The cyclopentyl and cyclopentylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate the role of purine derivatives in biological systems, including their interactions with enzymes and receptors.

    Medicine: Research into its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors, is ongoing. It may have applications in treating diseases like cancer or viral infections.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl and cyclopentylsulfanyl groups may enhance its binding affinity and specificity for these targets. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of cyclopentyl and cyclopentylsulfanyl groups in 9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine distinguishes it from other purine derivatives. These groups may confer specific binding properties and biological activities that are not observed in similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

63193-76-0

Molecular Formula

C15H21N5S

Molecular Weight

303.4 g/mol

IUPAC Name

9-cyclopentyl-2-cyclopentylsulfanylpurin-6-amine

InChI

InChI=1S/C15H21N5S/c16-13-12-14(20(9-17-12)10-5-1-2-6-10)19-15(18-13)21-11-7-3-4-8-11/h9-11H,1-8H2,(H2,16,18,19)

InChI Key

HVMNAXGNDBUEDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NC3=C(N=C(N=C32)SC4CCCC4)N

Origin of Product

United States

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